![molecular formula C7H6ClN3 B13329339 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H6ClN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromo-Furyl Group
The bromine atom on the furyl ring acts as a leaving group, facilitating cross-coupling and substitution reactions.
Reaction Type | Conditions | Products | Key Observations |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, THF, reflux | 1-(5-Aryl-2-furyl)-2,2,3,3,3-pentafluoropropan-1-ol | Requires anhydrous conditions; yields depend on boronic acid electronic properties. |
Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C | Biaryl-furyl derivatives | Limited by steric hindrance from the pentafluoropropanol group. |
Mechanistic Insight : The electron-deficient furyl ring directs substitution to the bromine position, while the fluorinated alcohol stabilizes transition states through hydrogen bonding .
Functionalization of the Hydroxyl Group
The –OH group undergoes derivatization to form esters, ethers, or sulfonates, enhancing solubility or reactivity.
Thermodynamic Data :
-
Activation energy for tosylation: ~45 kJ/mol (calculated via DFT) .
-
Esterification equilibrium favors product formation due to fluorophilicity.
Redox Reactions
The secondary alcohol can be oxidized to a ketone or reduced to a hydrocarbon, though fluorination complicates standard protocols.
Spectroscopic Evidence :
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Post-oxidation IR: Loss of O–H stretch (3400 cm⁻¹), new C=O peak at 1715 cm⁻¹ .
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¹⁹F NMR of reduced product: Single peak at δ −81.56 ppm (CF₃ group).
Ring-Opening Reactions of the Furyl Group
Acid- or base-catalyzed ring-opening of the furan generates diketones or other intermediates.
Conditions | Products | Applications |
---|---|---|
H₂SO₄ (conc.), H₂O, 100°C | 4-Bromo-2,5-diketopentane derivative | Precursor for heterocycle synthesis. |
NaOMe, MeOH, RT | Methoxy-substituted linear chain | Limited utility due to side reactions. |
Kinetics : Ring-opening follows first-order kinetics with k = 1.2 × 10⁻³ s⁻¹ in H₂SO₄.
Fluorine-Specific Reactivity
The pentafluoropropanol group participates in hydrogen bonding and fluorophobic effects, influencing reaction pathways.
Case Study : In trifluoromethylthiolation, the –OH group stabilizes intermediates via H-bonding, increasing yield by 15–20% compared to non-fluorinated analogs .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from non-fluorinated or less-fluorinated derivatives:
Property | 1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-ol | 1-(5-Bromo-2-furyl)-propan-1-ol |
---|---|---|
Electrophilicity (Hammett σₚ) | +0.89 | +0.12 |
Hydrogen Bond Acidity (α) | 1.04 | 0.67 |
Log P | 2.31 | −0.45 |
Data derived from computational models and HPLC retention times.
Scientific Research Applications
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in optical materials.
Pyrazolo[3,4-d]pyrimidines: Investigated for their anticancer activities and enzyme inhibition properties.
Uniqueness
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, with mechanisms involving enzyme inhibition and interaction with various cellular targets. The following sections provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets. It can bind to enzymes and receptors that play crucial roles in cellular processes such as proliferation and apoptosis. For instance, studies have indicated that pyrazolo[1,5-a]pyrimidines, structurally related to this compound, act as potent inhibitors of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis .
Structure-Activity Relationships (SAR)
The SAR studies on pyrazolo derivatives reveal that modifications at specific positions significantly influence their biological potency. For this compound:
- Substituents : The presence of chlorine and methyl groups enhances its anticancer activity.
- Positioning : Variations at the 7-position (e.g., introduction of different aryl groups) have been shown to affect the compound's efficacy against cancer cell lines .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through in vitro assays. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxic effects:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction |
This compound | MDA-MB-231 | 10 | Cell cycle arrest |
The results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
Case Studies
- Combination Therapy : A study investigated the synergistic effects of combining this compound with doxorubicin. The combination showed enhanced cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells characterized by a Claudin-low subtype .
- Enzymatic Inhibition : Inhibition assays demonstrated that this compound could effectively inhibit key kinases involved in tumor growth. The inhibition profile suggests potential applications in targeted cancer therapies .
Pharmacological Effects
Beyond its anticancer properties, this compound has shown promise in other areas:
Q & A
Q. Basic: What synthetic strategies are effective for functionalizing position 7 of 6-chloro-2-methylpyrazolo[1,5-a]pyrazine?
Methodological Answer:
Position 7 functionalization can be achieved via carbene insertion using silylformamidine derivatives under solvent-free conditions. Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) at position 4 enhance reactivity by lowering the activation barrier for carbene insertion. Reactions proceed efficiently at elevated temperatures (70–90°C) within 10 hours, yielding aminals (>70%) that can be hydrolyzed to aldehydes or converted to methylimines . For example, 4-cyano derivatives react at room temperature (50% yield), while methoxycarbonyl derivatives require 90°C for optimal conversion .
Q. Basic: How do electron-withdrawing substituents affect the reactivity of pyrazolo[1,5-a]pyrazine derivatives in electrophilic substitution?
Methodological Answer:
Electron-withdrawing groups (EWGs) at position 4 (e.g., –CN, –COOMe) increase the electrophilicity of the heterocyclic core, accelerating reactions at position 3 or 7. For instance, 4-methoxycarbonyl derivatives undergo carbene insertion at 90°C in 30 minutes (71% yield), whereas electron-donating groups (e.g., –OMe) require prolonged heating (70°C for 2 days, 58% yield) . Computational studies suggest EWGs lower the pKa of the C–H bond at position 7, facilitating proton abstraction and carbene insertion .
Q. Advanced: How can researchers resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrazine derivatives across assays?
Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms) or compound stability. To address this:
- Systematic SAR Studies: Vary substituents at positions 2, 4, and 7 while maintaining the chloro-methyl core. For example, replace the phenyl ring in Eis inhibitors with alkyl groups to assess hydrophobic interactions .
- Comparative Pharmacokinetics: Evaluate metabolic stability (e.g., cytochrome P450 assays) to identify degradation pathways.
- Orthogonal Assays: Validate activity using biochemical (e.g., kinase inhibition) and cell-based (e.g., HEPG2 cytotoxicity) assays .
Q. Advanced: What computational approaches model the electronic dynamics of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
A 24-mode Hamiltonian model incorporating all vibrational modes can simulate S₁/S₂ electronic state coupling in pyrazine derivatives. The multiconfiguration time-dependent Hartree (MCTDH) method predicts absorption spectra and vibronic transitions, validated against experimental UV-Vis data . For 6-chloro-2-methyl derivatives, density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize geometry and predict regioselectivity in substitution reactions .
Q. Basic: What characterization techniques confirm the structure of this compound derivatives post-synthesis?
Methodological Answer:
- X-ray Crystallography: Resolves regiochemistry of substituents (e.g., position 7 vs. 3) in aminal derivatives .
- NMR Spectroscopy: 1H and 13C NMR distinguish chloro and methyl groups (e.g., δ ~2.5 ppm for –CH₃; δ ~160 ppm for C-Cl in 13C).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₈H₇ClN₄: calc. 195.0332, obs. 195.0335) .
Q. Advanced: How to optimize pyrazolo[1,5-a]pyrazine derivatives for kinase inhibition via structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Introduce EWGs (e.g., –CF₃) at position 4 to enhance binding to ATP pockets.
- Side-Chain Engineering: Attach hydrophobic groups (e.g., p-fluorophenyl) at position 7 to improve selectivity for VEGFR2 or CXCR7 receptors .
- Crystallographic Validation: Co-crystallize derivatives with target kinases (e.g., PDB: 4JD6) to identify π–π interactions with aromatic residues (e.g., Phe786 in Eis) .
Q. Advanced: What strategies mitigate regioselectivity challenges in multi-step syntheses of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Protecting Groups: Use Boc-protected amines (e.g., 5-Boc-2-bromomethyl derivatives) to direct halogenation or cross-coupling to specific positions .
- Sequential Functionalization: Perform electrophilic substitution at position 3 before introducing chloro or methyl groups at position 2 .
- Microwave-Assisted Synthesis: Reduce side reactions in cyclization steps (e.g., 10-minute reactions at 150°C for pyrazolo[1,5-a]pyrimidine formation) .
Q. Basic: How do halogen atoms (Cl, Br) influence the pharmacological properties of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Chloro at Position 6: Enhances binding to negatively charged pockets (e.g., Eis enzyme’s AG-binding site) via electrostatic interactions .
- Bromo at Position 2: Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted agents .
- Iodine for Radiolabeling: Enables 125I-labeled derivatives for pharmacokinetic tracking .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6-3-9-7(8)4-11(6)10-5/h2-4H,1H3 |
InChI Key |
GRGXJSTYASTOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=C1)Cl |
Origin of Product |
United States |
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